molecular formula C25H30N6O3 B2835651 N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1040648-12-1

N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No.: B2835651
CAS No.: 1040648-12-1
M. Wt: 462.554
InChI Key: DPJGTOYEIHYATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H30N6O3 and its molecular weight is 462.554. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Therapy

A class of compounds including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has been identified as potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, crucial targets in Alzheimer's disease treatment. These compounds, synthesized and characterized through various techniques, showed excellent in vitro inhibitory activity against AChE, with the most potent molecule displaying significant anti-AChE activity. In addition to inhibiting self-induced and Cu(II)-mediated β-amyloid aggregation, these compounds also demonstrated antioxidation and metal-chelation activities, underscoring their multifunctional therapeutic potential for Alzheimer's disease (Umar et al., 2019).

Antimicrobial Activity

Derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been explored for their antimicrobial properties. Synthesized compounds were evaluated for their potential against various microbial agents, demonstrating the chemical versatility of this scaffold in contributing to the development of new antimicrobial agents. This research showcases the compound's utility in addressing microbial resistance by offering new chemical entities for further development (Bondock et al., 2008).

Antitumor Evaluation

In the quest for new antitumor agents, N-substituted-2-amino-1,3,4-thiadiazoles were synthesized from similar compounds and evaluated for their antitumor and antioxidant activities. Such studies are critical in identifying new therapeutic agents for cancer treatment, indicating the role of structurally related compounds in contributing to oncology research (Hamama et al., 2013).

Insecticidal Assessment

The search for new insecticidal agents led to the synthesis and evaluation of heterocycles incorporating a thiadiazole moiety, based on compounds with structural similarities to the chemical . These studies highlight the potential of such compounds in developing new strategies for pest control, demonstrating their utility in agricultural sciences (Fadda et al., 2017).

Properties

IUPAC Name

N-cyclopentyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3/c1-28-15-20(23-21(16-28)25(34)31(27-23)19-9-3-2-4-10-19)24(33)30-13-11-29(12-14-30)17-22(32)26-18-7-5-6-8-18/h2-4,9-10,15-16,18H,5-8,11-14,17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGTOYEIHYATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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